molecular formula C25H53NO B14379958 3-(Diundecylamino)propan-1-OL CAS No. 88090-02-2

3-(Diundecylamino)propan-1-OL

Cat. No.: B14379958
CAS No.: 88090-02-2
M. Wt: 383.7 g/mol
InChI Key: DHEQFGUNAFUVEM-UHFFFAOYSA-N
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Description

3-(Diundecylamino)propan-1-OL is an organic compound that belongs to the class of alcohols It is characterized by the presence of a hydroxyl group (-OH) attached to a propyl chain, which is further connected to a diundecylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Diundecylamino)propan-1-OL typically involves the reaction of 3-chloropropan-1-ol with diundecylamine. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Diundecylamino)propan-1-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or ethers.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium dichromate (K2Cr2O7) and sulfuric acid (H2SO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Amines or alcohols.

    Substitution: Halides or ethers.

Scientific Research Applications

3-(Diundecylamino)propan-1-OL has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential role in biological systems and as a probe for studying biochemical pathways.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Diundecylamino)propan-1-OL involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The diundecylamino group can interact with lipid membranes, affecting their fluidity and permeability.

Comparison with Similar Compounds

Similar Compounds

    3-(Diethylamino)propan-1-OL: Similar structure but with shorter alkyl chains.

    3-(Dimethylamino)propan-1-OL: Contains dimethylamino group instead of diundecylamino group.

Uniqueness

3-(Diundecylamino)propan-1-OL is unique due to its long alkyl chains, which impart distinct hydrophobic properties. This makes it particularly useful in applications requiring amphiphilic molecules, such as surfactants and emulsifiers.

Properties

CAS No.

88090-02-2

Molecular Formula

C25H53NO

Molecular Weight

383.7 g/mol

IUPAC Name

3-[di(undecyl)amino]propan-1-ol

InChI

InChI=1S/C25H53NO/c1-3-5-7-9-11-13-15-17-19-22-26(24-21-25-27)23-20-18-16-14-12-10-8-6-4-2/h27H,3-25H2,1-2H3

InChI Key

DHEQFGUNAFUVEM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCN(CCCCCCCCCCC)CCCO

Origin of Product

United States

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